N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14768668
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O5 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C21H24N2O5/c1-23-15(11-14-16(25-2)8-9-18(27-4)20(14)23)21(24)22-12-13-6-7-17(26-3)19(10-13)28-5/h6-11H,12H2,1-5H3,(H,22,24) |
| Standard InChI Key | XGGNCNZYRTYOGW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Introduction
N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a molecular formula of C21H24N2O5 and a molecular weight of approximately 384.4 g/mol . This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development. Its unique structural features include multiple methoxy groups and an indole moiety, which contribute to its biological activities.
Synthesis and Chemical Reactions
The synthesis of N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several steps, including the formation of the indole core and subsequent modification with the 3,4-dimethoxybenzyl group. These synthetic routes can be optimized for yield and purity based on specific laboratory conditions.
Biological Activities and Potential Applications
This compound exhibits noteworthy biological activities, particularly in areas related to its potential therapeutic effects. Studies on its interactions with biological targets are crucial for understanding its pharmacodynamics and safety profile. The compound's unique combination of functional groups may confer biological activities not present in similar compounds.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide | C21H24N2O5 | Indole structure with methoxy substitutions; potential therapeutic applications. |
| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Not specified | Tetrahydroisoquinoline structure; potential neuroprotective effects. |
| 4,7-Dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide | Not specified | Similar indole structure; investigated for different biological activities. |
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its specific combination of functional groups and structural features. While other compounds like 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and 4,7-dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide share some structural similarities, they differ in their pharmacological properties and potential applications.
Future Research Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide. This includes detailed studies on its interactions with biological targets and its pharmacokinetic properties.
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